molecular formula C5H9NOS B2713910 (5R)-5-methylthiomorpholin-3-one CAS No. 2375250-31-8

(5R)-5-methylthiomorpholin-3-one

Cat. No.: B2713910
CAS No.: 2375250-31-8
M. Wt: 131.19
InChI Key: YKMWFCOHFQMQQT-SCSAIBSYSA-N
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Description

(5R)-5-Methylthiomorpholin-3-one is an organic compound belonging to the class of thiomorpholines Thiomorpholines are heterocyclic compounds containing a sulfur atom in the ring structure This compound is characterized by the presence of a methyl group attached to the fifth carbon atom and a ketone functional group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5R)-5-methylthiomorpholin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloroacetyl chloride with methylamine to form an intermediate, which then undergoes cyclization in the presence of a sulfur source such as hydrogen sulfide or sodium sulfide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 0°C to 50°C.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The final product is typically purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: (5R)-5-Methylthiomorpholin-3-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Various nucleophiles such as amines or thiols; reactions may require catalysts and are often conducted under reflux conditions.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted thiomorpholines with different functional groups.

Scientific Research Applications

(5R)-5-Methylthiomorpholin-3-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5R)-5-methylthiomorpholin-3-one involves its interaction with specific molecular targets. The sulfur atom in the thiomorpholine ring can form bonds with metal ions or other electrophilic centers, influencing various biochemical pathways. The ketone group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

    Thiomorpholine: Lacks the methyl group and ketone functional group, resulting in different chemical properties and reactivity.

    Methylmorpholine: Contains an oxygen atom instead of sulfur, leading to variations in biological activity and chemical behavior.

    Methylthiopiperidine: Similar structure but with a different ring size, affecting its physical and chemical properties.

Uniqueness: (5R)-5-Methylthiomorpholin-3-one is unique due to the presence of both a sulfur atom and a ketone functional group in its ring structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(5R)-5-methylthiomorpholin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NOS/c1-4-2-8-3-5(7)6-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMWFCOHFQMQQT-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CSCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CSCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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